molecular formula C12H23N3O2S B1227314 N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester

N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester

Cat. No. B1227314
M. Wt: 273.4 g/mol
InChI Key: ULNFIZHMSLIIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester is a carboxylic ester. It derives from a carbazic acid.

Scientific Research Applications

Biotransformation and Chemoselectivity

N-[(Cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester is studied in the context of biotransformation. Researchers explored the effect of N-protecting groups on the biotransformation of β-amino nitriles to β-amino amides and acids using Rhodococcus species. They noted the chemoselectivity of this process, highlighting its potential over chemical hydrolysis due to mild reaction conditions and stability in the presence of acid or base labile N-protecting groups (Preiml, Hönig, & Klempier, 2004).

Synthesis of Aryl-Tethered Aminobenzylamines

Another research area involves the synthesis of aryl-tethered 2-aminobenzylamines through a base-catalyzed ring transformation process. This study demonstrated an efficient method to synthesize these compounds, highlighting the potential for creating complex molecules with multiple functional groups (Farhanullah, Samrin, & Ram, 2007).

Crystallographic Studies

Crystallographic studies have also been conducted on derivatives of carbamic acid tert-butyl ester. These studies provide valuable insights into the molecular structure and conformation of such compounds, aiding in the understanding of their chemical behavior and potential applications (Kant, Singh, & Agarwal, 2015).

Diastereoselective Hydrogenation

Research also extends into the diastereoselective hydrogenation of related compounds, highlighting the ability to control the stereochemistry of the resulting products, which is crucial in the synthesis of complex organic molecules (Smith et al., 2001).

properties

Product Name

N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester

Molecular Formula

C12H23N3O2S

Molecular Weight

273.4 g/mol

IUPAC Name

tert-butyl N-(cyclohexylcarbamothioylamino)carbamate

InChI

InChI=1S/C12H23N3O2S/c1-12(2,3)17-11(16)15-14-10(18)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,15,16)(H2,13,14,18)

InChI Key

ULNFIZHMSLIIMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=S)NC1CCCCC1

solubility

26.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester
Reactant of Route 5
N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester
Reactant of Route 6
N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.